(14R)-14-hydroxypentadecanoic acid
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Overview
Description
(14R)-14-hydroxypentadecanoic acid is an (omega-1)-hydroxy fatty acid that is pentadecanoic acid in which the 14-pro-R hydrogen is replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid and a long-chain fatty acid. It derives from a pentadecanoic acid.
Scientific Research Applications
1. Production in Biocatalysis
(14R)-14-hydroxypentadecanoic acid can be produced through biocatalysis. For instance, a study by Schneider et al. (1998) described a multi-step product recovery process for hydroxypentadecanoic acids, including this compound, using biotransformation of pentadecanoic acid by E. coli cells expressing cytochrome P450 BM-3 monooxygenase. This process emphasizes the stereoselective nature of cytochrome P450 BM-3 monooxygenase in oxidizing pentadecanoic acid to optically pure this compound (Schneider, Wubbolts, Sanglard, & Witholt, 1998).
2. Intracellular Signaling
Derguini et al. (1994) reported the intracellular signaling activity of synthetic forms of 14-hydroxy-4,14-retro-retinol, including this compound. This compound, being a metabolite of retinol, was found to promote the growth of B lymphocytes in culture and activate T lymphocytes by antigen receptor-mediated signals. The study highlighted that all enantiomers of 14-hydroxy-4,14-retro-retinol, including the (14R) enantiomer, exhibited similar activity in these biological processes (Derguini, Nakanishi, Hämmerling, & Buck, 1994).
Properties
Molecular Formula |
C15H30O3 |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(14R)-14-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
InChI Key |
ZKOKHYPUQUATDA-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CCCCCCCCCCCCC(=O)O)O |
SMILES |
CC(CCCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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